molecular formula C23H24N2OS B4875713 N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea

N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea

Cat. No.: B4875713
M. Wt: 376.5 g/mol
InChI Key: PYXSSVKKMRSPSM-UHFFFAOYSA-N
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Description

N-[2-(2-Benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea is a synthetic thiourea derivative intended for research applications. Thiourea derivatives are a broad class of organosulfur compounds recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and biochemical research . A prominent area of investigation for such compounds is the development of novel anti-infective agents. Recent studies on substituted benzoylthiourea derivatives have demonstrated significant experimental antimicrobial and antibiofilm activity against both planktonic and biofilm-embedded bacterial and fungal cells . The mechanism of action for certain bioactive thioureas can be specific; for instance, the thiourea drug Isoxy l has been shown to uniquely inhibit the Δ9-stearoyl desaturase (DesA3) in Myanmar tuberculosis , disrupting mycolic acid synthesis and validating this enzyme as a therapeutic target . Furthermore, other thiourea derivatives have been explored for their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice, suggesting potential research applications in neurodegenerative disease models . The presence of specific substituents, such as fluorine atoms or the trifluoromethyl group, is known to enhance the lipophilicity, membrane permeation, and metabolic stability of these molecules, thereby modulating their pharmacodynamic and pharmacokinetic properties in a research context . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[2-(2-benzylphenoxy)ethyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-18-9-5-7-13-21(18)25-23(27)24-15-16-26-22-14-8-6-12-20(22)17-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXSSVKKMRSPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCOC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea typically involves the reaction of 2-(2-benzylphenoxy)ethylamine with 2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(2-benzylphenoxy)ethylamine+2-methylphenyl isothiocyanateN-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea\text{2-(2-benzylphenoxy)ethylamine} + \text{2-methylphenyl isothiocyanate} \rightarrow \text{N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea} 2-(2-benzylphenoxy)ethylamine+2-methylphenyl isothiocyanate→N-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C23H24N2OS
  • Molecular Weight : 388.52 g/mol
  • Structure : The compound features a thiourea moiety, which is known for its biological activity, along with a benzylphenoxy ethyl group that may influence its pharmacokinetic properties.

Anticancer Activity

Thiourea derivatives have been studied for their anticancer properties. Research indicates that compounds similar to N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiourea compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Apoptosis via mitochondrial pathway
Study BHeLa15.0Inhibition of cell cycle progression

This table summarizes findings from recent studies demonstrating the anticancer potential of thiourea derivatives.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiourea compounds. This compound has been tested against various bacterial strains, showing significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results suggest that this compound could be developed as a novel antimicrobial agent.

Thyroid Modulation

Thiourea compounds are known to affect thyroid hormone levels, which can be critical in understanding their pharmacological effects. Studies indicate that this compound may influence thyroid function, potentially leading to hyperplasia or other thyroid-related conditions.

  • Case Study : In a rodent model, administration of thiourea led to increased thyroid weight and altered serum hormone levels, indicating a stimulatory effect on thyroid activity.

Neuropharmacology

There is emerging evidence suggesting the involvement of thiourea derivatives in neuropharmacological applications. Specifically, these compounds may exhibit anticonvulsant activities.

Animal Model Dose (mg/kg) Effect
Rat20Reduced seizure activity in MES model

This table outlines the potential neuroprotective effects observed in preclinical studies.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile:

  • Thyroid Toxicity : Studies have shown that prolonged exposure to thiourea can lead to thyroid hyperplasia and other related disorders.
  • Case Study : In chronic toxicity studies involving rodents, significant increases in thyroid weight were noted alongside alterations in hormone levels.

Mechanism of Action

The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N’-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key thiourea analogs, their substituents, and biological activities:

Compound Name Substituents Activity (IC₅₀/ED₅₀) Resistance Profile Key Findings References
Target Compound 2-Benzylphenoxy ethyl, 2-methylphenyl Not reported Not reported Hypothesized RT inhibition via hydrophobic interactions. -
HI-346 1-Cyclohexenyl ethyl, 5-bromopyridyl IC₅₀ = 0.9 µM (RT) Active against MDR HIV-1 Binds RT Wing 2 region; cyclohexenyl group critical for MDR activity.
HI-443 Thiophene ethyl, 5-bromopyridyl ED₅₀ = 20 nM Active against NNI-resistant Thiophene enhances potency against NNRTI-resistant strains.
HI-244 4-Methylphenethyl, 5-bromopyridyl ED₅₀ = 20 nM Active against NNRTI-resistant Methylphenyl optimizes hydrophobic interactions with RT residues.
N-[2-(phenoxy)ethyl]-N'-[5-bromopyridyl]thiourea Phenoxyethyl, 5-bromopyridyl Not specified Active against wild-type HIV-1 Phenoxy group provides moderate activity; less potent than cyclohexenyl.
N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea Hydroxyethyl, 3-methylphenyl Not reported Not tested Simpler structure; highlights importance of substituent complexity.

Structural-Activity Relationships (SAR)

Substituent Bulk and Hydrophobicity: Cyclohexenyl (HI-346) and benzylphenoxy (target compound) groups increase lipophilicity, enhancing RT binding. In contrast, hydroxyethyl () reduces potency due to polar interactions . The 5-bromopyridyl group in HI-346 and HI-443 improves electron-withdrawing effects, stabilizing RT interactions .

Resistance Mitigation :

  • HI-346 maintains activity against Y181C RT mutants (common in NNRTI resistance) due to its cyclohexenyl group occupying the Wing 2 region .
  • Thiophene-containing HI-443 overcomes resistance via flexible binding to mutated RT pockets .

Steric Effects :

  • Control compound HI-347 (5-trifluoromethylpyridyl) shows reduced potency (Ki = 63 µM) compared to HI-346, emphasizing the detrimental steric effects of bulky substituents .

Isomerism and Pharmacokinetics

  • N-(2-methoxyphenyl)-N'-(2-methylphenyl)thiourea () forms regio-isomers, complicating pharmacokinetics. The target compound’s symmetric benzylphenoxy group may reduce isomerism-related variability .

Biological Activity

N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N2OS
  • Molecular Weight : 376.52 g/mol
  • InChIKey : PYXSSVKKMRSPSM-UHFFFAOYSA-N

Thiourea derivatives, including this compound, are known to interact with various biological targets. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Properties : Some studies suggest that thiourea compounds possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Modulation of Signal Transduction Pathways : These compounds may influence key signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that thiourea derivatives can exhibit anticancer properties. For instance, studies have shown that certain thioureas can induce apoptosis in cancer cell lines by activating specific caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

StudyCell LineObserved Effect
Shimo et al. (1994)Fischer 344 RatsIncreased incidence of thyroid follicular-cell adenomas when combined with N-nitrosobis(2-hydroxypropyl)amine (NBHPA)
Onodera et al. (1994)Fischer 344 RatsEnhanced tumor formation with thiourea treatment post-NBHPA exposure

Toxicological Studies

The compound's safety profile has also been evaluated through various toxicological studies. Thiourea has been shown to promote thyroid tumors in animal models when administered in conjunction with carcinogenic agents.

  • In one study, Fischer 344 rats treated with thiourea alongside NBHPA exhibited a significant increase in thyroid adenomas compared to control groups receiving NBHPA alone .

Case Studies

  • Thyroid Tumor Promotion :
    • A series of experiments demonstrated that thiourea could promote thyroid follicular-cell tumors when administered after a carcinogenic agent. The results indicated a dose-dependent relationship between thiourea concentration and tumor incidence, highlighting its potential as a tumor promoter under specific conditions .
  • Antioxidant Activity :
    • Another study explored the antioxidant capabilities of thiourea derivatives, suggesting that they could mitigate oxidative damage in cellular models. This activity was linked to the compound's ability to scavenge free radicals and modulate redox-sensitive signaling pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea that influence its biological activity?

  • Methodological Answer : The compound's activity is influenced by its thiourea core (-N-C(=S)-N-), which facilitates hydrogen bonding with biological targets, and the 2-benzylphenoxyethyl group, which enhances lipophilicity and membrane permeability. The 2-methylphenyl substituent contributes to steric and electronic effects, modulating receptor binding. Structure-activity relationship (SAR) studies on analogous thioureas (e.g., PETT compounds) suggest that optimizing substituents on aromatic rings can improve potency and selectivity .

Q. What synthetic methodologies are commonly employed to prepare N-substituted thiourea derivatives?

  • Methodological Answer : A multi-step synthesis is typically used:

Isothiocyanate Preparation : React amines with thiophosgene or 1,1′-thiocarbonyldiimidazole to form isothiocyanate intermediates.

Coupling Reaction : Combine the isothiocyanate with a secondary amine (e.g., phenethylamine derivatives) in dry acetonitrile or THF under inert conditions .
Example: For phenoxyethyl-substituted thioureas, 2-amino-pyridine derivatives are reacted with thiocarbonyldiimidazole, followed by purification via column chromatography (elution with ethyl acetate/hexane) .

Q. How is the purity and identity of synthesized thiourea derivatives validated?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 150–156°C for similar thioureas) .
  • Spectroscopic Techniques : UV-Vis (λmax in methanol), 1H^1H/13C^{13}C NMR, and HRMS.
  • Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this thiourea and HIV-1 reverse transcriptase (RT)?

  • Methodological Answer :

Protein Preparation : Retrieve RT's crystal structure (PDB ID: 1RTD) and remove water/ligands.

Ligand Parameterization : Optimize the thiourea's geometry using DFT (e.g., B3LYP/6-31G*).

Docking Simulations : Use AutoDock Vina to position the compound in RT's non-nucleoside inhibitor (NNI) binding pocket. Focus on interactions with residues like Y181 and K101 in the "Wing 2" region, critical for inhibitory activity .

  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors like efavirenz .

Q. What strategies optimize SAR for thiourea derivatives against drug-resistant HIV strains?

  • Methodological Answer :

  • Quadrant-Based SAR : Divide the molecule into four regions and independently optimize substituents in each quadrant. For example:
  • Quadrant 1 (Aromatic Ring) : Introduce halogen (Cl, Br) or CF3_3 groups to enhance lipophilicity and resistance profile .
  • Quadrant 2 (Linker) : Replace ethylene with cyclohexenyl to improve conformational flexibility .
  • Hybridization : Combine optimal substituents from different analogs (e.g., merging benzylphenoxy with pyridyl groups) to achieve synergistic effects .

Q. How should researchers resolve contradictions between in vitro enzyme inhibition and cellular efficacy data?

  • Methodological Answer :

  • Cytotoxicity Assessment : Perform MTT assays to rule out nonspecific cell death (e.g., CC50_{50} > 380 µM indicates low toxicity) .
  • Permeability Studies : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration. Poor cellular uptake may explain high IC50_{50} (enzyme) vs. ED50_{50} (cell) discrepancies .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .

Q. What analytical methods address stereochemical challenges in thiourea derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use β-cyclodextrin columns to separate atropisomers, as demonstrated for N-(2-methylphenyl)thiourea derivatives .
  • Quantum Calculations : Perform DFT (e.g., B3LYP/6-311++G**) to predict rotational barriers (>25 kcal/mol indicates stable atropisomers) .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N-H⋯S) and confirm thione tautomerism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea

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